2-(2-Ethoxy-ethoxy)-3-nitro-benzoic acid
Description
2-(2-Ethoxy-ethoxy)-3-nitro-benzoic acid (C${11}$H${13}$NO$_7$) is a nitro-substituted benzoic acid derivative featuring an ethoxy-ethoxy side chain at the ortho position relative to the carboxylic acid group. This compound is characterized by its planar molecular geometry, as revealed by single-crystal X-ray diffraction studies . The crystal structure (triclinic, space group $P1$) exhibits intermolecular O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] direction . These interactions contribute to its stability and influence its physicochemical properties, such as solubility and melting behavior.
For example, 3-methoxy-2-nitrobenzoic acid is prepared by nitration of 3-methoxybenzoic acid using HNO$3$ and H$2$SO$_4$ . The ethoxy-ethoxy side chain in the target compound likely enhances its lipophilicity compared to simpler benzoic acid derivatives, making it relevant in pharmaceutical intermediates or polymer applications .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-2-17-6-7-18-10-8(11(13)14)4-3-5-9(10)12(15)16/h3-5H,2,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAUIJUZGIGQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-ethoxy)-3-nitro-benzoic acid typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group at the 3-position. This is followed by the ethoxylation process, where ethoxy groups are added to the benzoic acid derivative. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and ethoxylation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-ethoxy)-3-nitro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Ethoxy-ethoxy)-3-amino-benzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Ethoxy-ethoxy)-3-nitro-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-ethoxy)-3-nitro-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethoxy groups can influence the compound’s solubility and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Ethoxy-ethoxy)-3-nitro-benzoic acid with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
Substituent Effects :
- The ethoxy-ethoxy group in the target compound increases steric bulk and lipophilicity compared to simpler methoxy or acetamido derivatives (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) .
- Nitro groups at the meta position (as in 3-nitrobenzoic acid derivatives) enhance electrophilicity, influencing reactivity in substitution or coupling reactions .
Hydrogen Bonding and Crystallography :
Physicochemical Properties :
- LogP values vary significantly: The target compound’s estimated logP (~1.8) reflects moderate lipophilicity, while halogenated analogs (e.g., 2-[2-(3-chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid) show higher logP (4.3), suggesting better membrane permeability .
- Esterification (e.g., methyl/ethyl esters) reduces aqueous solubility but improves bioavailability in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
